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L-isoascorbic acid - 26094-91-7

L-isoascorbic acid

Catalog Number: EVT-2971520
CAS Number: 26094-91-7
Molecular Formula: C6H8O6
Molecular Weight: 176.124
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-isoascorbic acid is an ascorbic acid.
Synthesis Analysis

Methods and Technical Details

L-isoascorbic acid can be synthesized through several methods, with the most notable being the Reichstein–Grüssner process, which is traditionally used for the production of L-ascorbic acid. This process involves the hydrogenation of D-glucose to produce D-sorbitol, followed by a series of chemical transformations including oxidation and rearrangement to yield L-ascorbic acid. The synthesis of L-isoascorbic acid can be achieved by modifying this pathway to favor the formation of the isoform.

Another method involves the direct synthesis from ascorbic acid through specific enzymatic reactions or chemical modifications that selectively alter the configuration at the C-5 position of the molecule .

Molecular Structure Analysis

Structure and Data

L-isoascorbic acid has a molecular formula of C6H8O6C_6H_8O_6 and a molar mass of approximately 176.14 g/mol. Its structure features a six-membered lactone ring similar to that of L-ascorbic acid but differs in the stereochemistry at one carbon atom.

The structural formula can be represented as follows:

HOOC CH OH CH OH CH OH C O C OH H\text{HOOC CH OH CH OH CH OH C O C OH H}

The key difference between L-ascorbic acid and L-isoascorbic acid lies in their stereochemistry, which affects their biological activity and stability in food products .

Chemical Reactions Analysis

Reactions and Technical Details

L-isoascorbic acid participates in several chemical reactions typical of hydroxy acids. It can undergo oxidation to form dehydroisoascorbic acid, which is less stable than its parent compound. This reaction can be catalyzed by various oxidizing agents or enzymes such as ascorbate oxidase.

Additionally, L-isoascorbic acid can react with free radicals, thereby acting as an antioxidant. Its ability to donate electrons allows it to neutralize reactive oxygen species, contributing to its role in food preservation and potential health benefits .

Mechanism of Action

Process and Data

The mechanism by which L-isoascorbic acid exerts its antioxidant effects involves electron donation to free radicals. This process stabilizes these reactive species and prevents them from causing cellular damage. The compound's structure allows it to easily participate in redox reactions, effectively interrupting oxidative chain reactions that could lead to spoilage in food products or oxidative stress in biological systems.

In terms of biological activity, L-isoascorbic acid may also influence metabolic pathways related to collagen synthesis and immune function, although its efficacy compared to L-ascorbic acid remains a subject of research .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-isoascorbic acid is a white crystalline powder with a melting point around 160 °C. It is soluble in water but less so in organic solvents. The compound exhibits a slight acidic taste due to its carboxylic acid functional group.

Key Properties:

  • Molecular Weight: 176.14 g/mol
  • Solubility: Soluble in water
  • Melting Point: Approximately 160 °C
  • pH (1% solution): Approximately 4.0

These properties make L-isoascorbic acid suitable for various applications in food science and nutrition .

Applications

Scientific Uses

L-isoascorbic acid has several applications across different fields:

  1. Food Preservation: Used as an antioxidant to prevent oxidation in processed foods, enhancing shelf life.
  2. Nutritional Supplementation: Investigated for its potential health benefits similar to those of L-ascorbic acid.
  3. Pharmaceuticals: Explored for use in formulations requiring stable vitamin C analogs.
  4. Analytical Chemistry: Employed as an internal standard in high-performance liquid chromatography methods for quantifying vitamin C levels in biological samples .
Historical Development and Synthesis of L-Isoascorbic Acid

Early Synthetic Pathways and Epimeric Discovery

The discovery of isoascorbic acid emerged from pioneering carbohydrate chemistry research in the early 20th century. German chemists Kurt Maurer and Bruno Schiedt first synthesized D-isoascorbic acid (erythorbic acid) in 1933 through the chemical transformation of D-glucose, marking the initial isolation of an ascorbic acid stereoisomer [3] [5]. This breakthrough revealed the stereochemical complexity of vitamin C analogs and demonstrated that minor configuration alterations at carbon position 5 yielded structurally distinct molecules. The term "isoascorbic acid" subsequently entered scientific literature to denote C5 epimers of natural L-ascorbic acid, with L-isoascorbic acid representing the C5 epimer of the naturally occurring vitamin [1] [4].

Early synthetic routes employed chemical rearrangement strategies similar to the Reichstein process (developed for ascorbic acid production) but starting from different sugar precursors. While L-ascorbic acid production utilized L-sorbose as an intermediate, isoascorbic acid synthesis began with D-arabinose or D-glucose derivatives, leveraging their inverted stereochemistry at C5 [5]. This epimeric relationship fundamentally altered the molecule's biological activity, as evidenced by the 5% vitamin C activity of D-isoascorbic acid compared to its natural counterpart [1]. The structural differences between these isomers became a focal point for understanding structure-function relationships in redox-active compounds:

Table 1: Structural and Functional Comparison of Ascorbic Acid Isomers

CompoundSystematic NameC5 ConfigurationVitamin C ActivityPrimary Industrial Role
L-Ascorbic Acid(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-oneR100%Vitamin, antioxidant
D-Isoascorbic Acid(5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-oneR~5%Food preservative
L-Isoascorbic Acid*(5S)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-oneSMinimal activityResearch compound

Note: L-Isoascorbic acid is less commonly referenced in industrial literature than its D-isoascorbic counterpart, but represents a distinct stereoisomer with unique properties [1] [4].

Evolution of Industrial Production: Microbial Fermentation vs. Chemical Synthesis

Industrial production of isoascorbic acid has undergone significant technological evolution, transitioning from purely chemical synthesis to predominantly biotechnological processes. The classical chemical synthesis followed a multi-step pathway: D-glucose underwent catalytic hydrogenation to D-sorbitol, which was then microbially oxidized to L-sorbose using Gluconobacter oxydans. Chemical rearrangement via the Reichstein process then yielded D-isoascorbic acid through steps including oxidation, esterification, and enolization [4] [5]. This method presented substantial challenges including high energy consumption, toxic solvent requirements, and complex purification needs, especially for isolating specific stereoisomers like L-isoascorbic acid [6].

The development of microbial fermentation technologies revolutionized production efficiency. Modern processes employ specialized bacterial strains in optimized fermentation systems:

  • Direct fermentation using engineered Penicillium species converts D-glucose to 2-keto-D-gluconic acid (2-KGA), the immediate precursor to D-isoascorbic acid, in a single bioreactor step [3] [5]
  • Synergistic co-culture systems leverage microbial interactions where helper bacteria (e.g., Bacillus megaterium) supply essential growth factors (amino acids, B vitamins) to primary producers (Ketogulonicigenium vulgare), dramatically increasing yield [7]
  • Metabolic pathway engineering has enabled strains to bypass traditional intermediates, with recent advances demonstrating direct conversion of D-sorbitol to isoascorbic acid precursors using recombinant Gluconobacter oxydans strains [4]

Table 2: Comparison of Industrial Production Methods for Isoascorbic Acid

Production MethodKey StepsYieldAdvantagesLimitations
Classical Chemical Synthesis1. Glucose hydrogenation 2. Microbial oxidation 3. Chemical rearrangement 4. Acid-catalyzed lactonization~60-70%Established technology Chemically pure productHigh energy input Multiple toxic solvents Low stereospecificity
Microbial Fermentation1. Glucose/sorbitol fermentation 2. Single-step conversion to 2-KGA 3. Chemical lactonization85-95%Reduced production steps Lower environmental impact Higher stereoselectivityComplex nutrient optimization Strain stability challenges Higher purification costs
Advanced Co-culture Systems1. Synergistic bacterial co-culture 2. In situ nutrient exchange 3. Direct 2-KGA production>95%Highest efficiency Self-sustaining micronutrient supply Reduced byproductsHighly sensitive process parameters Limited industrial implementation

China currently dominates global production, manufacturing approximately 80% of the world's supply through advanced fermentation facilities that have largely replaced older chemical plants [4]. The economic advantage of fermentation is particularly evident during periods of ascorbic acid price volatility, as D-isoascorbic acid production remains more cost-stable despite sharing similar raw material inputs [3].

Key Milestones in Stereoisomer-Specific Applications

The application landscape for isoascorbic acid stereoisomers has evolved through targeted exploitation of their unique chemical properties:

1950s-1960s: Food Preservation BreakthroughsThe U.S. Food and Drug Administration's approval of D-isoascorbic acid (E315) as a food preservative established its primary industrial role [3]. Its superior performance in nitrosamine inhibition (compared to ascorbic acid) proved particularly valuable in cured meats, where it reduces carcinogenic nitrosamine formation by 85-95% while accelerating the development of stable pink nitrosohemochrome pigments [2] [3]. This application stemmed directly from its stereospecific redox behavior, enabling more efficient reduction of nitrates to nitric oxide while resisting degradation in high-fat matrices.

1980s: Sulfite Replacement TechnologyWhen regulatory bans restricted sulfite use in fresh foods (1980s), D-isoascorbic acid emerged as the preferred alternative for preventing enzymatic browning in salad vegetables and fresh-cut fruits [3] [9]. Its effectiveness derives from several stereospecific properties:

  • Rapid reduction of o-quinones back to colorless diphenols before polymerization can occur
  • Synergistic action with citric acid in chelating copper ions from polyphenol oxidase
  • Lower susceptibility to air oxidation compared to L-ascorbic acid in neutral pH environments

2000s: Biochemical Research ApplicationsResearch revealed distinctive interactions between ascorbic acid stereoisomers and biological systems. D-Isoascorbic acid demonstrates twice the efficacy of L-ascorbic acid in enhancing non-heme iron absorption due to its stronger iron-reducing capacity and chelation behavior [3]. This property, independent of enzymatic activity, has significant implications for addressing global iron deficiency. Meanwhile, L-isoascorbic acid has remained primarily a research compound for investigating:

  • Stereochemical influences on antioxidant enzyme interactions
  • Structure-function relationships in collagen synthesis cofactors
  • Plant responses to abiotic stress through redox signaling pathways [8]

Table 3: Application Milestones of Isoascorbic Acid Stereoisomers

Time PeriodMilestone AchievementStereoisomerIndustrial/Scientific Impact
1933First chemical synthesisD/L-isoascorbicIdentification of epimeric vitamin C analogs
1950sCommercialization as meat cure acceleratorD-isoascorbicEnabled standardized cured meat production
1964FDA approval as GRAS food additive (E315)D-isoascorbicEstablished regulatory acceptance
1986Sulfite ban in fresh foods creates substitution marketD-isoascorbicBecame primary fresh-cut produce preservative
2004Confirmation as potent non-heme iron absorption enhancerD-isoascorbicOpened nutritional fortification applications
2013Metabolic engineering of direct fermentation routesD-isoascorbicReduced production costs by 30%
2020sPlant redox signaling researchL-isoascorbicRevealed stereospecificity in ascorbate peroxidase systems

Properties

CAS Number

26094-91-7

Product Name

L-isoascorbic acid

IUPAC Name

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.124

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1

InChI Key

CIWBSHSKHKDKBQ-VHUNDSFISA-N

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Solubility

not available

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